molecular formula C5H4INO2S B13971094 Methyl 5-iodothiazole-4-carboxylate

Methyl 5-iodothiazole-4-carboxylate

Cat. No.: B13971094
M. Wt: 269.06 g/mol
InChI Key: DHNRENGPUYKHFY-UHFFFAOYSA-N
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Description

Methyl 5-iodothiazole-4-carboxylate (CAS 1235034-76-0) is a heterocyclic compound featuring a thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

methyl 5-iodo-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3

InChI Key

DHNRENGPUYKHFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)I

Origin of Product

United States

Preparation Methods

Esterification to Form Methyl Ester

The carboxylic acid group at the 4-position is converted into the methyl ester via esterification.

  • Typical method:

    • Reaction of the corresponding 4-carboxylic acid thiazole intermediate with methanol.
    • Acid catalysis is employed, commonly using concentrated sulfuric acid or other strong acids.
    • The reaction involves condensation of the carboxyl group with methanol, with removal of water to drive the equilibrium toward ester formation.
  • Control parameters:

    • Reaction temperature and time to ensure complete esterification without side reactions.
    • pH control to prevent hydrolysis or decomposition.
  • Purification:

    • Extraction and chromatographic methods such as column chromatography are used to isolate the pure methyl ester.
    • Careful removal of residual acid and solvents is essential for product purity.

Multi-step Synthetic Routes

Some protocols involve multi-step synthesis starting from simpler thiazole precursors:

  • Stepwise approach:

    • Formation of amino or halogen-substituted thiazole intermediates (e.g., 2-amino-5-iodothiazole).
    • Halogenation (iodination or bromination) at specific ring positions.
    • Functional group transformations including esterification.
  • Example:

    • Synthesis of methyl 2-chloro-5-iodothiazole-4-carboxylate involves sequential chlorination, iodination, and esterification steps with strict control of reaction parameters to ensure regioselectivity and purity.
    • Similarly, methyl 2-bromo-5-iodothiazole-4-carboxylate is prepared by bromination of 2-amino-5-iodothiazole followed by esterification.

Representative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Notes
1 Thiazole ring formation Ethyl bromopyruvate + thiourea in ethanol 2-Amino-thiazole intermediate Reflux conditions, monitored by TLC
2 Iodination Iodine (I2) + KI, aqueous or organic solvent 5-Iodo-substituted thiazole Catalyst and temp optimized
3 Esterification Methanol + acid catalyst (H2SO4) Methyl 5-iodothiazole-4-carboxylate Removal of water drives ester formation
4 Purification Extraction, column chromatography Pure this compound Ensures high purity

Industrial Considerations

  • Large-scale synthesis involves optimization of reaction parameters to maximize yield and minimize impurities.
  • Use of large-scale reactors with controlled temperature, stirring, and reagent addition.
  • Purification steps such as recrystallization and chromatographic separation are scaled accordingly.
  • Quality control includes spectroscopic verification (NMR, IR) and chromatographic purity analysis.

Analytical and Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-iodothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and biocides

Mechanism of Action

The mechanism of action of methyl 5-iodothiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the thiazole ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
Methyl 5-iodothiazole-4-carboxylate 1235034-76-0 5-I, 4-COOCH3 299.11* Cross-coupling precursor
Ethyl 5-iodothiazole-4-carboxylate 900530-64-5 5-I, 4-COOCH2CH3 313.13* Higher lipophilicity
Ethyl 5-iodo-2-methylthiazole-4-carboxylate 958653-42-4 5-I, 2-CH3, 4-COOCH2CH3 327.16* Steric hindrance affects reactivity
Ethyl 5-methylthiazole-4-carboxylate 61323-26-0 5-CH3, 4-COOCH2CH3 171.22 Soluble in organic solvents

*Calculated based on molecular formulas.

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 900530-64-5) exhibit greater lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles in drug design .
  • Substituent Effects : The 2-methyl group in CAS 958653-42-4 introduces steric hindrance, reducing accessibility for nucleophilic attacks compared to the unsubstituted thiazole in this compound .

Crystallographic and Physical Properties

  • Crystal Packing : Isoxazole analogs like 5-Methylisoxazole-4-carboxylic acid methyl ester () form one-dimensional supramolecular structures via hydrogen bonds. In contrast, iodine’s larger atomic radius in this compound likely increases crystal density and alters packing motifs .
  • Solubility: Ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0) is soluble in methanol and ethanol, while the iodo-substituted methyl ester may exhibit lower solubility due to increased molecular weight .

Biological Activity

Methyl 5-iodothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound features a thiazole ring substituted with an iodine atom and a carboxylate group, which contributes to its reactivity and interaction with biological targets. The presence of the iodine atom enhances lipophilicity, potentially facilitating membrane penetration.

2.1 Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of thiazole have shown minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis . The compound likely inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis.

2.2 Anticancer Potential

The compound's ability to inhibit specific protein interactions makes it a candidate for anticancer therapy. Thiazole derivatives have been studied for their role in disrupting the c-Myc-Max dimerization, a crucial step in the oncogenic pathway associated with several cancers . Inhibiting this interaction may lead to reduced tumor proliferation.

3.1 Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. It has been shown to interact with enzymes critical for metabolic pathways, such as:

  • UDP-N-acetylmuramate/L-alanine ligase : Inhibiting this enzyme disrupts bacterial cell wall synthesis.
  • Hexokinase and Pyruvate Kinase : Inhibition leads to reduced glycolytic activity, affecting energy metabolism in cells .

3.2 Modulation of Signaling Pathways

This compound can modulate key signaling pathways by influencing protein kinases involved in cell proliferation and apoptosis. Such modulation can result in altered gene expression profiles, impacting cellular responses to stress and growth signals .

4.1 Study on Antimicrobial Efficacy

In a comparative study of thiazole derivatives, this compound was evaluated for its antimicrobial efficacy against resistant bacterial strains. The results indicated an IC50 value that supports its potential as an effective antimicrobial agent .

CompoundMIC (µg/ml)Activity Type
This compound0.06Antimicrobial against M. tuberculosis
Ethyl 2-Iodothiazole-4-Carboxylate10.03General Antimicrobial

4.2 Anticancer Activity Assessment

A study investigating the effects of thiazole derivatives on cancer cell lines highlighted the compound's ability to inhibit c-Myc-Max dimerization effectively, demonstrating potential for development as an anticancer therapeutic agent .

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its mechanisms of action through enzyme inhibition and modulation of signaling pathways highlight its potential in treating infectious diseases and cancer.

Future research should focus on:

  • Conducting clinical trials to evaluate safety and efficacy.
  • Exploring structural modifications to enhance activity and selectivity.
  • Investigating synergistic effects with other therapeutic agents.

The ongoing exploration of this compound's biological activity could lead to significant advancements in pharmacology and therapeutic applications.

Q & A

Q. What methods confirm the absence of regioisomeric impurities in synthesized batches?

  • Analytical Strategy :
  • Use LC-MS/MS with a chiral column (e.g., Chiralpak IA) to separate isomers.
  • Perform NOESY NMR to confirm spatial proximity of substituents .

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